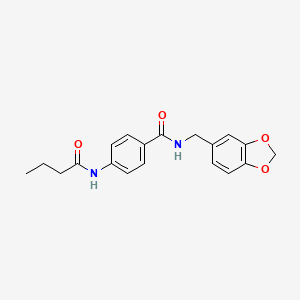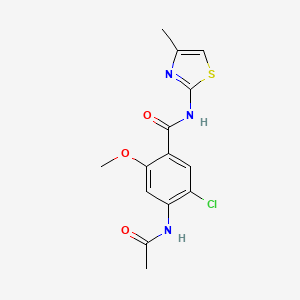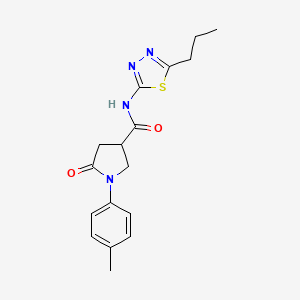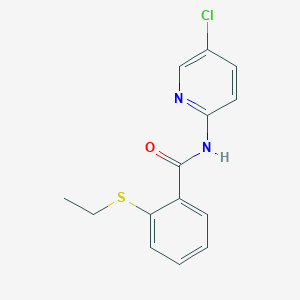![molecular formula C26H25N3O2S B11171490 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B11171490.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts and solvents such as dioxane . The process can be optimized using microwave irradiation or one-pot multicomponent reactions to improve yield and efficiency .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient methods such as microwave-assisted synthesis . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Mercaptobenzothiazole
- 4-(6-Methyl-1,3-benzothiazol-2-yl)phenylamine
Uniqueness
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzothiazole ring with a pentanamide moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H25N3O2S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C26H25N3O2S/c1-3-4-5-24(30)27-20-11-7-18(8-12-20)25(31)28-21-13-9-19(10-14-21)26-29-22-15-6-17(2)16-23(22)32-26/h6-16H,3-5H2,1-2H3,(H,27,30)(H,28,31) |
InChI Key |
CEKWBDCGTWBQJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(acetylamino)-5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11171411.png)
![2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11171417.png)

![4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B11171426.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(2,4-dichlorophenoxy)butan-1-one](/img/structure/B11171435.png)

![Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11171455.png)
![2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide](/img/structure/B11171460.png)
![N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171466.png)





